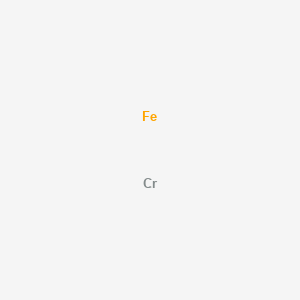
Chromium--iron (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is notable for its unique properties, which include high corrosion resistance, hardness, and the ability to withstand high temperatures. These characteristics make it a valuable material in various industrial applications, particularly in the production of stainless steel and other specialized alloys .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) typically involves the smelting of chromium and iron ores in a vacuum induction furnace. The process begins with the melting of iron and chromium ingots at high temperatures (1650-1700°C) under a vacuum of 25-60 Pa. The molten alloy is then refined using high-temperature and high-vacuum methods, which include steps such as oxygen decarburization and slag removal using lime and fluorite .
Industrial Production Methods
In industrial settings, the production of chromium–iron (1/1) often involves the use of electric arc furnaces. The raw materials, including chromium ore and iron ore, are melted together, and the resulting alloy is refined through processes such as vacuum degassing and argon oxygen decarburization. These methods ensure the removal of impurities and the production of a high-purity alloy .
Análisis De Reacciones Químicas
Types of Reactions
Chromium–iron (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The alloy can be oxidized to form chromium oxide and iron oxide.
Reduction: Chromium and iron oxides can be reduced back to their metallic forms using reducing agents such as hydrogen or carbon monoxide.
Substitution: The alloy can participate in substitution reactions where one metal is replaced by another in the alloy matrix.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, air, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents are used in reduction reactions.
Substitution Reactions: Various metal salts and complexes can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Chromium oxide (Cr₂O₃) and iron oxide (Fe₂O₃).
Reduction: Metallic chromium and iron.
Substitution: Alloys with different metal compositions.
Aplicaciones Científicas De Investigación
Chromium–iron (1/1) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Investigated for its potential use in biomedical implants and devices due to its biocompatibility and corrosion resistance.
Medicine: Studied for its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which chromium–iron (1/1) exerts its effects is primarily through its interaction with other elements and compounds. The alloy’s high corrosion resistance is due to the formation of a passive oxide layer on its surface, which prevents further oxidation. Additionally, the alloy’s hardness and high-temperature stability are attributed to the strong metallic bonds between chromium and iron atoms .
Comparación Con Compuestos Similares
Chromium–iron (1/1) can be compared with other similar compounds such as:
Chromium–nickel (1/1): This alloy has higher corrosion resistance and is often used in more demanding environments.
Iron–nickel (1/1): Known for its magnetic properties and used in electronic applications.
Chromium–cobalt (1/1): Exhibits excellent wear resistance and is used in cutting tools and dental implants.
Chromium–iron (1/1) is unique due to its balanced properties of corrosion resistance, hardness, and high-temperature stability, making it a versatile material for various applications.
Propiedades
Número CAS |
11109-81-2 |
|---|---|
Fórmula molecular |
CrFe |
Peso molecular |
107.84 g/mol |
Nombre IUPAC |
chromium;iron |
InChI |
InChI=1S/Cr.Fe |
Clave InChI |
UPHIPHFJVNKLMR-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


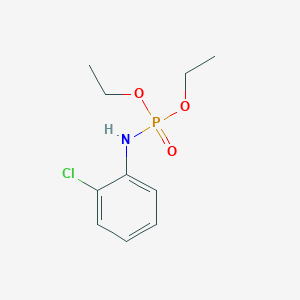
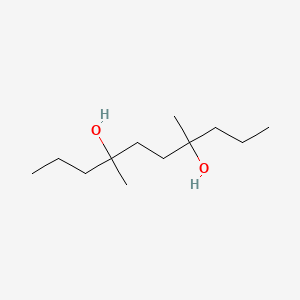

![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
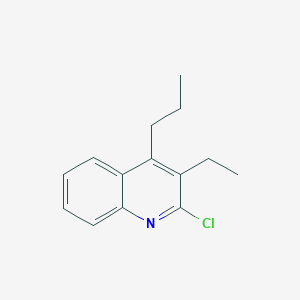
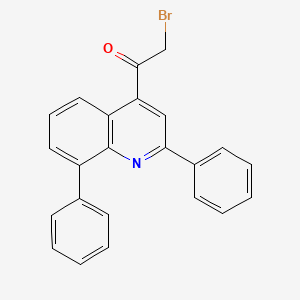
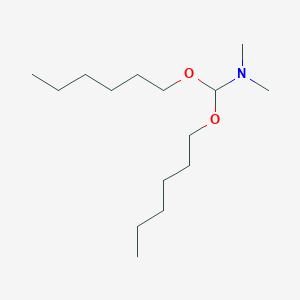
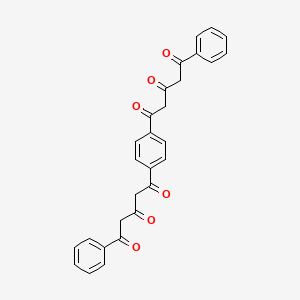
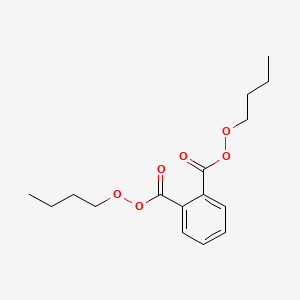

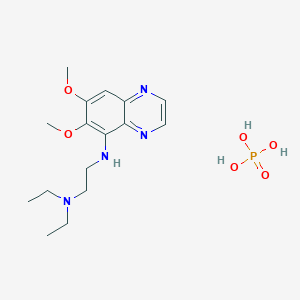
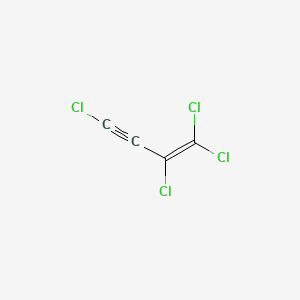
![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
